4-Benzyloxybenzoic acid

Catalog No.
S591976
CAS No.
1486-51-7
M.F
C14H12O3
M. Wt
228.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Benzyloxybenzoic acid

CAS Number

1486-51-7

Product Name

4-Benzyloxybenzoic acid

IUPAC Name

4-phenylmethoxybenzoic acid

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

InChI

InChI=1S/C14H12O3/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,15,16)

InChI Key

AQSCHALQLXXKKC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)O

Synonyms

p-(Benzyloxy)benzoic Acid; 4-(Benzyloxy)benzoic Acid; 4-(Phenylmethoxy)benzoic Acid; BRL 14280; NSC 16633; p-(Benzyloxy)benzoic Acid

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)O

The exact mass of the compound 4-Benzyloxybenzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16633. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Benzyloxybenzoic acid (CAS 1486-51-7) is a highly versatile, pre-protected aromatic building block widely utilized in organic synthesis, pharmaceutical manufacturing, and materials science . Structurally comprising a benzoic acid core with a bulky, rigid benzyloxy ether at the para position, it serves a dual purpose: it acts as a robust protecting group for the phenolic hydroxyl during aggressive synthetic transformations (such as acylation or amidation), and it functions as a distinct structural motif in the design of liquid crystalline materials . For industrial and laboratory procurement, its primary value lies in its ability to bypass the protection steps required for 4-hydroxybenzoic acid, offering streamlined processability, high-yielding intermediate formation, and mild late-stage deprotection conditions.

Substituting 4-benzyloxybenzoic acid with its unprotected analog, 4-hydroxybenzoic acid, or smaller ether derivatives like 4-methoxybenzoic acid, frequently leads to synthetic bottlenecks or material failures. If 4-hydroxybenzoic acid is used directly in chlorination or coupling reactions, the free phenol readily undergoes self-esterification or polymerization, drastically reducing yields and requiring ad-hoc protection steps[1]. Conversely, while 4-methoxybenzoic acid is protected, the methyl ether requires extremely harsh, cryogenic Lewis acid conditions (e.g., BBr3 at -78 °C) for deprotection, which can destroy sensitive functional groups in complex pharmaceutical intermediates [2]. Furthermore, in materials science, substituting the rigid benzyloxy tail with flexible alkyl or smaller alkoxy groups fundamentally alters the steric bulk and thermal stability, shifting liquid crystal phase transition temperatures outside of targeted operational windows.

Acyl Chloride Intermediate Yield: Benzyloxy vs. Unprotected Phenol

When synthesizing reactive acyl chloride intermediates, the presence of an unprotected phenol severely compromises the reaction. 4-Benzyloxybenzoic acid undergoes quantitative conversion (~100% yield) to 4-benzyloxybenzoyl chloride using oxalyl chloride and catalytic DMF at room temperature. In contrast, attempting the same reaction with 4-hydroxybenzoic acid leads to competitive self-esterification and polycondensation, necessitating either prior protection or specialized reaction-induced crystallization techniques to manage the unprotected hydroxyl group[1].

Evidence DimensionYield of acyl chloride formation
Target Compound Data4-Benzyloxybenzoic acid: ~100% yield of 4-benzyloxybenzoyl chloride
Comparator Or Baseline4-Hydroxybenzoic acid: Prone to self-esterification/polycondensation, reducing direct acyl chloride yield
Quantified DifferenceNear-quantitative (100%) yield for the protected target vs. significant yield loss or required extra steps for the unprotected baseline
ConditionsReaction with oxalyl chloride and catalytic DMF at room temperature

Procuring the pre-protected benzyloxy compound streamlines synthetic workflows by enabling direct, high-yield conversion to the reactive acyl chloride without side reactions.

Late-Stage Deprotection Efficiency: Benzyl vs. Methyl Ether

In multi-step pharmaceutical syntheses, the conditions required to unmask the phenol group dictate the survival of the rest of the molecule. The benzyl ether in 4-benzyloxybenzoic acid derivatives can be cleaved via mild catalytic hydrogenolysis (H2, Pd/C) at room temperature, routinely achieving quantitative (100%) yields [1]. In stark contrast, deprotecting the methyl ether of 4-methoxybenzoic acid derivatives typically requires harsh Lewis acids, such as boron tribromide (BBr3) at cryogenic temperatures (-78 °C), which often results in lower overall yields and the degradation of acid-sensitive functional groups [2].

Evidence DimensionDeprotection conditions and yield
Target Compound Data4-Benzyloxybenzoic acid derivatives: ~100% yield via mild catalytic hydrogenolysis (H2, Pd/C) at room temperature
Comparator Or Baseline4-Methoxybenzoic acid derivatives: Requires harsh Lewis acids (e.g., BBr3 at -78 °C) for demethylation
Quantified DifferenceMild room-temperature hydrogenolysis vs. cryogenic harsh Lewis acid treatment
ConditionsCleavage of the ether group to regenerate the free phenol in complex intermediates

Selecting the benzyloxy-protected building block prevents the degradation of sensitive functional groups during late-stage deprotection in complex API synthesis.

Thermal Stability in Liquid Crystal Core Design

The steric bulk and rigidity of the para-substituent on the benzoic acid core drastically impact the thermal properties of the resulting material. 4-Benzyloxybenzoic acid exhibits a high melting point of 189–192 °C . When the benzyloxy group is replaced by a smaller methoxy group (4-methoxybenzoic acid), the melting point drops to 181–185 °C, and replacing it with a flexible alkyl chain (e.g., 4-hexyloxybenzoic acid) drastically reduces the melting point to approximately 106 °C [1]. This demonstrates the benzyloxy group's superior ability to impart thermal stability and rigid steric bulk.

Evidence DimensionMelting point and thermal stability
Target Compound Data4-Benzyloxybenzoic acid: Melting point of 189–192 °C
Comparator Or Baseline4-Methoxybenzoic acid (181–185 °C) and 4-Hexyloxybenzoic acid (~106 °C)
Quantified Difference7–11 °C higher melting point than the methoxy analog and >80 °C higher than the hexyloxy analog
ConditionsStandard atmospheric pressure thermal characterization

The rigid steric bulk of the benzyloxy group provides higher thermal stability and distinct mesophase transition profiles compared to flexible or smaller alkoxy tails, making it a specialized structural core for liquid crystal formulations.

Pharmaceutical API Synthesis (Protecting Group Strategy)

Ideal for multi-step syntheses of complex drugs where the carboxylic acid must be converted to an amide or ester, and the phenol must be revealed later under mild hydrogenolysis conditions, avoiding the harsh Lewis acids required for methoxy deprotection [1].

Liquid Crystal (LC) Building Blocks

Recommended for synthesizing mesogenic cores where high thermal stability and specific steric bulk are required to tune the chiral nematic or smectic phase transitions, outperforming flexible alkoxy analogs .

High-Yield Acyl Chloride Production

The preferred precursor for generating 4-benzyloxybenzoyl chloride in quantitative yields for downstream coupling, avoiding the polymerization risks associated with unprotected hydroxybenzoic acids [1].

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (84.78%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (15.22%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (13.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1486-51-7

Wikipedia

4-(benzyloxy)benzoic acid

Dates

Last modified: 08-15-2023
Laraia et al. The cholesterol transfer protein GRAMD1A regulates autophagosome biogenesis. Nature Chemical Biology, doi: 10.1038/s41589-019-0307-5, published online 20 June 2019

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